MFCD00649322
Description
Based on analogous MDL entries (e.g., MFCD13195646 and MFCD00003330), it is inferred to belong to the class of boronic acid derivatives or halogenated aromatic compounds, which are commonly used in organic synthesis, pharmaceuticals, and material science . Such compounds often exhibit unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and serve as intermediates in drug development .
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-2-23-15-9-7-14(8-10-15)20-12-13(11-19)18-21-16-5-3-4-6-17(16)22-18/h3-10,12,20H,2H2,1H3,(H,21,22)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQLXDWMQRFFJV-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00649322 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide intermediate. This intermediate is then subjected to further reactions, such as cyclization or functional group modifications, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques like crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
MFCD00649322 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform, bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
MFCD00649322 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD00649322 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations:
- Structural Differences : CAS 1046861-20-4 contains a boronic acid group with bromine and chlorine substituents, while CAS 1761-61-1 features a brominated aromatic ring with a carboxylate group. This compound likely shares boronic acid functionality but may differ in halogen placement .
- Solubility : The lower solubility of CAS 1046861-20-4 (0.24 mg/mL) compared to CAS 1761-61-1 (0.687 mg/mL) is attributed to increased hydrophobicity from halogen atoms and boronic acid .
- Reactivity : Boronic acid derivatives like CAS 1046861-20-4 are pivotal in Suzuki-Miyaura couplings, whereas brominated aromatics like CAS 1761-61-1 are common in electrophilic substitutions .
Functional Comparison with Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
